molecular formula C16H18BrN3O2S B284476 2-(4-bromophenoxy)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide

2-(4-bromophenoxy)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B284476
M. Wt: 396.3 g/mol
InChI Key: ZQNJJCAZWJNJFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenoxy)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has been the subject of scientific research in recent years. This compound is of interest due to its potential applications in the field of medicine and biochemistry. In

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer growth.
Biochemical and Physiological Effects
Studies have shown that this compound has anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of certain cancer cells. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-bromophenoxy)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its potential applications in the field of medicine. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 2-(4-bromophenoxy)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide. One direction is to further study its potential applications in the treatment of cancer. Another direction is to study its effects on other signaling pathways and enzymes involved in inflammation and cancer growth. Additionally, further research is needed to fully understand its mechanism of action and to design experiments to study its effects.

Synthesis Methods

The synthesis method of 2-(4-bromophenoxy)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 4-bromoanisole and 5-cyclohexyl-1,3,4-thiadiazol-2-amine with chloroacetyl chloride in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

2-(4-bromophenoxy)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide has been studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, it has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.

Properties

Molecular Formula

C16H18BrN3O2S

Molecular Weight

396.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C16H18BrN3O2S/c17-12-6-8-13(9-7-12)22-10-14(21)18-16-20-19-15(23-16)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,18,20,21)

InChI Key

ZQNJJCAZWJNJFB-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Br

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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